2-(4-Isobutylphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

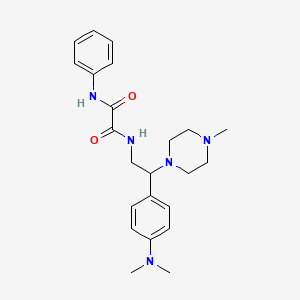

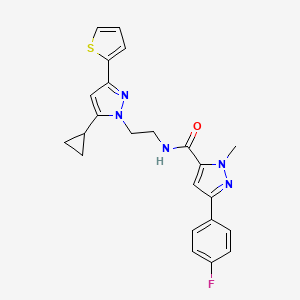

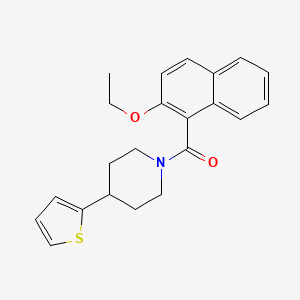

“2-(4-Isobutylphenyl)quinoline-4-carboxylic acid” is a biochemical compound with the molecular formula C20H19NO2 and a molecular weight of 305.37 . It is used for research purposes .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been a topic of interest in recent years . Various methods have been reported, including microwave-assisted synthesis, the use of clay or other recyclable catalysts, one-pot reactions, solvent-free conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

The molecular structure of “this compound” is based on the quinoline scaffold, which is a benzene ring fused with a pyridine ring . The compound also contains an isobutyl group attached to the 4-position of the phenyl ring and a carboxylic acid group attached to the 4-position of the quinoline ring .Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, have been synthesized and evaluated for various chemical reactions . The reactions involve various catalysts and conditions, and the products have been evaluated for their biological and pharmaceutical activities .Physical And Chemical Properties Analysis

“this compound” is a gray powder . Its infrared (IR) spectrum shows peaks corresponding to acid-OH, C-H stretching, acidic C=O, imine C=N, and aromatic C=C . Its 1H NMR and 13C NMR spectra provide further information about its structure .Applications De Recherche Scientifique

Crystal Structure and Spectral Characterization

- Crystal Structure Analysis : The study of similar quinoline derivatives, like N-(4-acetylphenyl)quinoline-3-carboxamide, involves detailed structural analysis using techniques such as FT-IR, 1H-NMR, 13C-NMR, UV-Vis spectroscopy, and single crystal X-ray diffraction (Polo-Cuadrado et al., 2021).

Synthesis Methods

- Microwave Synthesis : Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized using both microwave irradiated and conventional heating methods. This method demonstrated shorter reaction times and higher yields (Bhatt, Agrawal, & Patel, 2015).

- Synthesis of Graft Copolymers : 2-(4-Aminophenyl)quinoline-4-carboxylic acid has been used in the synthesis of new derivatives of polycaproamide graft copolymers, demonstrating the versatility of this compound in polymer science (Druzhinina, Kondrashova, & Shvekhgeimer, 2004).

Biological Activities

- Antimicrobial Activity : Various quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. These derivatives have shown effectiveness against a range of microorganisms, making them potential candidates for antimicrobial agents (Kumar & Kumar, 2021).

Photophysical Properties

- Excited-State Intramolecular Proton Transfer (ESIPT) : Quinoline derivatives have been studied for their photophysical behaviors in different solvents, showing potential applications in fluorophore development (Padalkar & Sekar, 2014).

Applications in Organic Chemistry

- Preparation of Quinoline Derivatives : The synthesis methods for quinoline-4-carboxylic acid derivatives have applications in preparative organic chemistry for developing biologically active quinoline derivatives (Boyarshinov et al., 2017).

Orientations Futures

The future directions for “2-(4-Isobutylphenyl)quinoline-4-carboxylic acid” and other quinoline derivatives include further exploration of their synthesis methods and their potential biological and pharmaceutical activities . The development of greener and more sustainable chemical processes is also a focus .

Propriétés

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(22)23)16-5-3-4-6-18(16)21-19/h3-10,12-13H,11H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIGIVFDELUNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2605815.png)

![2-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2605818.png)

![2-(2-Fluorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2605824.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide](/img/structure/B2605827.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2605832.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2605834.png)